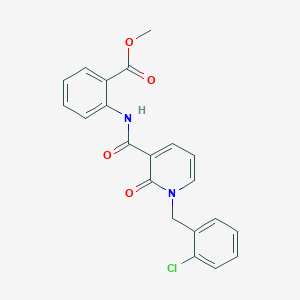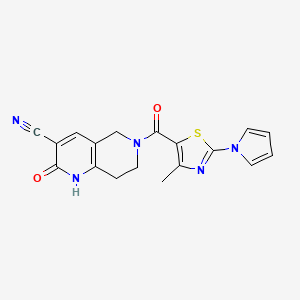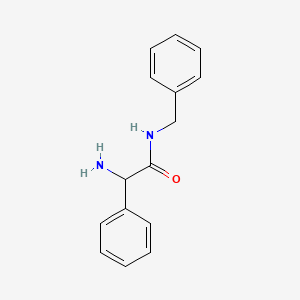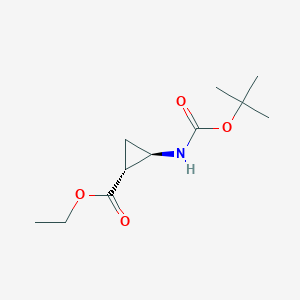
Methyl 2-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and two benzene rings, which are six-membered rings with three double bonds . It also contains ester groups (-COO-) and an amide group (-CONH-), which are common in many biological molecules and synthetic drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the benzene rings, and the addition of the ester and amide groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring, being aromatic, would contribute to the stability of the molecule. The ester and amide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. The benzene rings could undergo electrophilic aromatic substitution . The ester and amide groups could undergo hydrolysis, especially under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the potential for intermolecular interactions could all affect properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation and Model Compounds
The study by Fischer, Fleckenstein, and Hönes (1988) explores the spectroscopic properties of related dihydronicotinamides as model compounds for natural coenzymes, emphasizing the conjugation between dihydropyridine and carboxamide π-systems. Their findings on effective conjugation and transoid conformation in solution provide foundational knowledge for understanding the chemical behavior and application potential of related compounds in spectroscopic analysis and coenzyme modeling (Fischer, Fleckenstein, & Hönes, 1988).
Polymer Science
Yang, Jikei, and Kakimoto (1999) demonstrated the synthesis of hyperbranched aromatic polyamides from related monomers, indicating potential applications of similar compounds in creating new polymeric materials. The process explored for polymerization and the solubility characteristics of the resultant polymers highlight the role of such compounds in advancing materials science and engineering (Yang, Jikei, & Kakimoto, 1999).
Medicinal Chemistry
In the field of medicinal chemistry, the antifolate properties of related compounds have been investigated by Degraw et al. (1992), who synthesized and evaluated novel deazaaminopterin analogues. Their work on the potent inhibition of dihydrofolate reductase (DHFR) and cell growth inhibition in L1210 cells opens avenues for utilizing similar compounds in cancer therapy and understanding their biochemical interactions (Degraw, Christie, Colwell, & Sirotnak, 1992).
Biosynthesis Research
Harper, Hamilton, Kennedy, and McNally (1989) studied chloromethane as a novel methyl donor for the biosynthesis of esters and anisoles in Phellinus pomaceus. Their findings on the methylating system of this fungus and its potential for esterification provide insights into the metabolic pathways and enzymatic activities that could be relevant to related chemical compounds in biosynthesis studies (Harper, Hamilton, Kennedy, & McNally, 1989).
Wirkmechanismus
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with enzymes or receptors in the body, with the exact effects depending on the structure of the compound and the nature of the target .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[[1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-28-21(27)15-8-3-5-11-18(15)23-19(25)16-9-6-12-24(20(16)26)13-14-7-2-4-10-17(14)22/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDCWVFVWVNXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2751558.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2751559.png)

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2751562.png)

![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate](/img/structure/B2751567.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751568.png)

![1,3-Dimethyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2751572.png)
![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)


